molecular formula C12H16N2O B11091844 1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11091844
M. Wt: 204.27 g/mol
InChI Key: HERCTTZSBHLIOW-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one with ethyl and methyl groups using reagents such as trifluoroacetic acid anhydride in an organic solvent. Subsequent bromination with bromine in a mixture of acetic acid and concentrated sulfuric acid completes the synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-5-methyl-naphthalene
  • 2,3A-ethanoindan, 3a,4,5,6-tetrahydro-1,1,4,4-tetramethyl-
  • 1,2,3,4-Tetrahydronaphthalene

Comparison: Compared to these similar compounds, 1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-ethyl-1-methyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C12H16N2O/c1-3-14-11-7-5-4-6-10(11)13(2)9-8-12(14)15/h4-7H,3,8-9H2,1-2H3

InChI Key

HERCTTZSBHLIOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCN(C2=CC=CC=C21)C

Origin of Product

United States

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